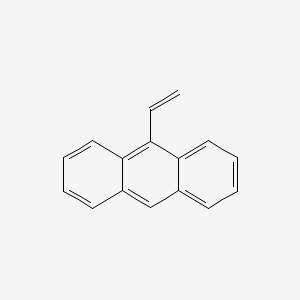

9-Vinylanthracene

Beschreibung

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, which can be sourced from the incomplete combustion of organic materials or found in fossil fuels, are characterized by their delocalized π-electron systems. wikipedia.orgbohrium.com This feature is responsible for their unique optical and electronic properties, making them a cornerstone of modern chemical research. rsc.org

In recent years, PAHs have emerged as crucial components in the development of advanced materials. rsc.org Their applications span a wide range, from organic semiconductors in optoelectronics to building blocks for complex supramolecular structures. bohrium.comrsc.org Scientists are particularly interested in modifying the structure of PAHs by introducing various functional groups to fine-tune their properties for specific applications. rsc.org This has led to the synthesis of a vast library of PAH derivatives with tailored electronic and photophysical characteristics.

Significance of the Vinyl Group in Anthracene (B1667546) Derivatives

The introduction of a vinyl group (–CH=CH2) to the anthracene core at the 9-position significantly influences the molecule's properties and reactivity. This substituent alters the electronic structure of the anthracene moiety, affecting its absorption and emission spectra. researchgate.net Specifically, the vinyl group can extend the π-conjugation of the aromatic system, leading to changes in the molecule's photophysical behavior. nsf.gov

Furthermore, the vinyl group serves as a reactive site for polymerization reactions. solubilityofthings.comontosight.ai This allows 9-vinylanthracene to act as a monomer, a building block for creating polymers with anthracene units incorporated into their structure. researchgate.net The ability to form polymers opens up a vast array of possibilities for designing materials with specific optical and electronic properties derived from the embedded anthracene groups. The steric hindrance between the anthracene system and the vinyl group can influence the rate of polymerization. researchgate.net

Overview of this compound's Role in Emerging Technologies

The unique combination of properties endowed by the anthracene core and the vinyl substituent makes this compound a valuable compound in several emerging technologies. Its luminescent properties are of particular interest for applications in organic light-emitting diodes (OLEDs). solubilityofthings.comontosight.ai The ability of this compound and its derivatives to emit light efficiently makes them promising candidates for the development of new and improved display and lighting technologies. researchgate.net

In the field of sensor technology, the fluorescence of this compound can be harnessed for the detection of various analytes. For instance, the quenching of its fluorescence has been demonstrated as a method for sensing chlorine. spiedigitallibrary.org Moreover, this compound can be incorporated into polymer microparticles to create chemical sensors for detecting metal ions and other molecules. unh.edu The compound is also utilized in the synthesis of fluorescent probes for recognizing explosives. scispace.com

Furthermore, the ability of this compound to undergo polymerization is being explored for the creation of novel polymeric materials. solubilityofthings.com These materials, which contain the photoactive anthracene unit, have potential applications in various fields, including photophysics and materials science. researchgate.netrsc.org The cationic polymerization of this compound can be initiated electrochemically, offering a controlled method for polymer synthesis. osti.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ | chemdad.comavantorsciences.com |

| Molecular Weight | 204.27 g/mol | chemdad.comsigmaaldrich.com |

| Appearance | Yellow to green crystalline solid | guidechem.comchemdad.com |

| Melting Point | 61-65 °C | chemdad.comsigmaaldrich.com |

| Boiling Point | 61-66 °C/10 mmHg | chemdad.com |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, toluene (B28343), and diethyl ether. | solubilityofthings.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOYZCQQQFAGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29659-51-6 | |

| Record name | Anthracene, 9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179197 | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-68-0 | |

| Record name | 9-Vinylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Vinylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-ethenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-VINYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 9 Vinylanthracene

Synthetic Routes for 9-Vinylanthracene

The Mizoroki-Heck reaction is a powerful and widely utilized method for the synthesis of this compound and its derivatives. This reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. nih.gov For the synthesis of this compound, 9-bromoanthracene (B49045) is a common starting material, which is coupled with a vinylating agent.

The core of this methodology involves the palladium(0)-catalyzed reaction between 9-bromoanthracene and a vinyl source. nih.govnih.gov Various vinylating agents can be employed, including styrene (B11656), vinylpyridines, and vinylboronic acid equivalents. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the synthesis of (E)-9-styrylanthracene has been accomplished using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and potassium phosphate (B84403) (K₃PO₄) in dimethylacetamide (DMA) without a phosphine (B1218219) ligand. nih.gov Another common system employs Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) as a ligand and potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF). nih.gov

| Starting Material | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 9-Bromoanthracene | Styrene | Pd(OAc)₂ | None | K₃PO₄ | DMA | 110 | nih.gov |

| 9-Bromoanthracene | 4-Vinylpyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | nih.gov |

The decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid and its analogues, is a known method for the formation of vinylarenes (styrenes). rsc.orgtandfonline.comtandfonline.com This transformation involves the removal of a carboxyl group, releasing carbon dioxide and generating a carbon-carbon double bond. The reaction can be promoted thermally or through catalysis. tandfonline.comtandfonline.com

In principle, this compound could be synthesized via the decarboxylation of β-(9-anthracene)-acrylic acid. This substrate is structurally analogous to cinnamic acid. The mechanism for such a reaction typically involves the loss of CO₂ to form a vinyl carbanion or a related intermediate, which is then protonated to yield the final vinylarene product. nih.gov Catalytic systems, for example those based on ruthenium, have been shown to be effective for the decarboxylation of cinnamic acids, suggesting a potential route for the synthesis of this compound. tandfonline.comtandfonline.com

Organometallic reagents, particularly Grignard reagents, are fundamental tools for the formation of carbon-carbon bonds. acs.orgbyjus.comslideshare.net The synthesis of this compound can be envisioned through the reaction of an anthracene-derived organometallic species with a vinylating agent.

A plausible route involves the preparation of 9-anthracenylmagnesium bromide, a Grignard reagent, from the reaction of 9-bromoanthracene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemistry-online.com This organometallic intermediate can then act as a nucleophile, reacting with a vinyl electrophile such as vinyl bromide. orgsyn.org This cross-coupling reaction, often catalyzed by transition metals like iron(III) acetylacetonate, would result in the formation of this compound. acs.org This approach leverages the well-established reactivity of Grignard reagents to directly install the vinyl group onto the anthracene (B1667546) core. byjus.comslideshare.net

A versatile, multi-step synthesis of this compound can be designed starting from anthrone (B1665570). This pathway involves the conversion of anthrone to an anthracene derivative that can be further elaborated to the final product. A key intermediate in this sequence is 9-anthraldehyde (B167246).

The synthesis can proceed via the following steps:

Conversion of Anthrone to Anthracene: Anthrone can be reduced to anthracene.

Formylation of Anthracene: Anthracene can be converted to 9-anthraldehyde via the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent like N-methylformanilide and phosphorus oxychloride in a solvent such as o-dichlorobenzene. orgsyn.orgwikipedia.org

Formation of the Vinyl Group: 9-anthraldehyde can then be converted to this compound. A common and effective method for this step is the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction forms the carbon-carbon double bond with high reliability.

This sequence provides a logical and well-precedented pathway from a readily available precursor to the desired vinylanthracene product.

Mechanism and Stereoselectivity in this compound Synthesis

A significant advantage of the Heck reaction in synthesizing this compound derivatives is its inherent stereoselectivity. The reaction typically yields the trans (or E) isomer as the major product. nih.gov This stereochemical outcome is a direct consequence of the reaction mechanism.

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 9-bromoanthracene) to form a Pd(II)-aryl complex.

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. In this step, the aryl group and the palladium atom add across the same face of the double bond.

β-Hydride Elimination: For the reaction to proceed to the final product, a β-hydride elimination must occur. This step requires a hydrogen atom on the carbon adjacent to the palladium-bearing carbon, and it must be in a syn-coplanar arrangement with the palladium atom. Rotation around the newly formed C-C single bond occurs to achieve this conformation.

Reductive Elimination: The resulting palladium-hydride species then undergoes reductive elimination to regenerate the Pd(0) catalyst and release the product alkene and H-X, which is neutralized by the base.

The preference for the trans product arises from the steric interactions during the migratory insertion and the requirement for a syn-β-hydride elimination. The transition state leading to the trans isomer is generally lower in energy due to reduced steric hindrance between the bulky anthracene group and the substituents on the alkene.

Table of Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 9-Ethenylanthracene | C₁₆H₁₂ | 2444-68-0 |

| Palladium(II) acetate | Pd(OAc)₂ | C₄H₆O₄Pd | 3375-31-3 |

| β-(9-anthracene)-acrylic acid | 3-(Anthracen-9-yl)acrylic acid | C₁₇H₁₂O₂ | 30119-03-2 |

| Grignard Reagents | Organomagnesium halides | R-Mg-X | N/A |

| Anthrone | (10H)-Anthracen-9-one | C₁₄H₁₀O | 90-44-8 |

| 9-Bromoanthracene | - | C₁₄H₉Br | 1564-64-3 |

| Triphenylphosphine | PPh₃ | C₁₈H₁₅P | 603-35-0 |

| Potassium phosphate | K₃PO₄ | K₃PO₄ | 7778-53-2 |

| Dimethylacetamide | DMA | C₄H₉NO | 127-19-5 |

| Dimethylformamide | DMF | C₃H₇NO | 68-12-2 |

| 9-Anthraldehyde | Anthracene-9-carbaldehyde | C₁₅H₁₀O | 642-31-9 |

| N-methylformanilide | - | C₈H₉NO | 93-61-8 |

| Phosphorus oxychloride | POCl₃ | Cl₃OP | 10025-87-3 |

| Methylenetriphenylphosphorane | Wittig reagent | C₁₉H₁₇P | 3487-44-3 |

| 9-anthracenylmagnesium bromide | - | C₁₄H₉BrMg | N/A |

| Vinyl bromide | Bromoethene | C₂H₃Br | 593-60-2 |

| Anthracene | - | C₁₄H₁₀ | 120-12-7 |

Influence of Catalysts and Reaction Conditions on Product Yield and Purity

The successful synthesis of this compound hinges on the careful selection of catalysts and optimization of reaction conditions, which significantly dictate the final product's yield and purity. Various synthetic routes have been developed, with the Wittig and Heck reactions being prominent examples.

In the Wittig reaction , 9-anthraldehyde is treated with a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base. udel.eduwpmucdn.com The choice of base and solvent is critical. For instance, the use of a strong base like sodium hydroxide (B78521) in a solvent such as N,N-dimethylformamide (DMF) facilitates the in situ formation of the ylide. researchgate.net The reaction's progress can be monitored by color changes, often transitioning from a yellowish hue to a reddish-orange. udel.edu Modifications to this procedure, such as using milder bases and alternative solvents, have been explored to enhance the reaction's green aspects. researchgate.net Ultimately, the product can be precipitated and purified, with the stereochemistry of the resulting alkene being influenced by the nature of the phosphonium reagent. udel.eduwpmucdn.com

The Heck reaction provides another versatile method for synthesizing this compound and its derivatives. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide, such as 9-bromoanthracene, with an alkene. nih.govorganic-chemistry.org The catalyst system, often consisting of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, is crucial for the reaction's efficiency. nih.govmdpi.com However, ligand-free Heck reaction strategies have also been successfully employed. nih.gov The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and a high-boiling polar solvent like DMF or dimethylacetamide (DMA) are also key parameters. nih.gov Reaction temperatures are typically elevated, often around 110-140°C, and can be achieved using conventional heating or microwave irradiation to shorten reaction times. nih.govnih.gov The Heck reaction is known for its high chemoselectivity and often proceeds with excellent trans selectivity. organic-chemistry.org

Table 1: Influence of Catalysts and Reaction Conditions on this compound Synthesis

| Synthetic Method | Key Reagents & Catalysts | Reaction Conditions | Impact on Yield and Purity |

| Wittig Reaction | 9-anthraldehyde, benzyltriphenylphosphonium (B107652) chloride, sodium hydroxide | N,N-dimethylformamide (DMF) solvent | Efficient formation of the carbon-carbon double bond with stereoselectivity. udel.eduwpmucdn.com |

| Heck Reaction | 9-bromoanthracene, styrene (or other vinyl source), Pd(OAc)₂, K₃PO₄ | Dimethylacetamide (DMA), 110°C | Enables stereo-selective synthesis of optically pure isomers. nih.gov |

| Heck Reaction | Aryl bromide, alkene, Pd EnCat®40, Et₄NCl, AcONa | Ethanol, 140°C, microwave irradiation | Greener protocol with shorter reaction times. nih.gov |

Chemical Reactivity of this compound

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The anthracene core of this compound is a well-established diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netresearchgate.netnih.gov These reactions typically occur at the 9 and 10 positions of the anthracene ring, leading to a temporary loss of aromaticity in the central ring to form a more stable bicyclic adduct. nih.govmnstate.edu The reactivity of the anthracene moiety is influenced by the electronic nature of the substituents at the 9 and 10 positions. csp.edu The presence of the vinyl group at the 9-position can affect the reaction's kinetics and regioselectivity. csp.edu A variety of dienophiles, including maleic anhydride (B1165640) and N-substituted maleimides, can react with 9-substituted anthracenes. mnstate.eduorientjchem.org The Diels-Alder reaction is often thermally reversible, and the equilibrium can be influenced by temperature. researchgate.net

Role as a Dienophile in [4+2] Cycloaddition Reactions

While the anthracene moiety of this compound predominantly acts as the diene in Diels-Alder reactions, the vinyl group itself possesses the structural requirements to function as a dienophile. In the presence of a highly reactive diene, the vinyl group of this compound can participate in a [4+2] cycloaddition. This reactivity pathway is generally less favored compared to the reaction at the anthracene core due to the aromatic stabilization of the anthracene ring system. mnstate.edu However, under specific conditions and with appropriately chosen reaction partners, the vinyl group can serve as the 2π-electron component in a Diels-Alder reaction.

Hydrosilylation Reactions for Surface Functionalization

The vinyl group of this compound is amenable to hydrosilylation, a reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. mdpi.com This reaction is most commonly and effectively catalyzed by platinum-based catalysts, such as Karstedt's catalyst. mdpi.comqualitas1998.net The process results in the formation of a stable silicon-carbon bond, effectively tethering the anthracene moiety to a silicon-containing molecule or surface. google.com This method is particularly valuable for the surface functionalization of materials like silicones (e.g., poly(dimethylsiloxane) or PDMS), where excess Si-H groups on the surface can react with the vinyl group of this compound. google.com The hydrosilylation of this compound can be used to modify the surface properties of materials, for instance, by attaching chromophoric anthracene units. google.com The efficiency and outcome of the hydrosilylation reaction are dependent on the specific platinum catalyst used, with research exploring both homogeneous and heterogeneous catalyst systems to improve activity, selectivity, and recyclability. rsc.org

Table 2: Chemical Reactivity of this compound

| Reaction Type | Role of this compound | Typical Reactant | Product Type |

| Diels-Alder Reaction | Diene (anthracene core) | Maleic anhydride | [4+2] cycloadduct |

| Diels-Alder Reaction | Dienophile (vinyl group) | Highly reactive diene | Substituted cyclohexene |

| Hydrosilylation | Alkene (vinyl group) | Hydrosilane (R₃SiH) | Alkylsilane |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for probing the molecular structure of 9-vinylanthracene, revealing information about its chemical bonds and functional groups.

Infrared (IR) Absorption Spectroscopy Studies

Infrared (IR) absorption spectroscopy is a fundamental technique used to identify the vibrational modes of this compound. The IR absorption spectra of this compound have been measured in various states, including in argon matrices at low temperatures (12 K) and in Cesium Iodide (CsI) and polyethylene (B3416737) pellets at room temperature. arxiv.orgresearchgate.net These studies, supported by density functional theory (DFT) simulations, provide a detailed analysis of the molecule's vibrational behavior. arxiv.orgresearchgate.net For instance, when functionalized onto ruthenium nanoparticles, the aromatic vibrational stretches of this compound show noticeable red-shifts in the FTIR spectra compared to the monomeric form. nih.govresearchgate.net This shift suggests a decrease in the bonding order of the aromatic moieties due to extended conjugation with the nanoparticle surface. nih.govresearchgate.net

| Sample State | Key Findings | Reference |

| Argon Matrix (12 K) | Detailed vibrational spectra measured for analysis. | arxiv.orgresearchgate.net |

| CsI & Polyethylene Pellets (Room Temp) | Room temperature vibrational modes identified. | arxiv.orgresearchgate.net |

| Functionalized on Ru Nanoparticles | Red-shift of aromatic vibrational stretches observed. | nih.govresearchgate.net |

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) has been employed to study the electronic properties of derivatives of this compound, such as 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA). researchgate.netresearchgate.netrsc.org In these experiments, the SERS spectra are recorded in an electrochemical cell with a silver electrode. researchgate.netresearchgate.netrsc.org The findings indicate that the interaction between the adsorbate and the metal surface occurs through the nitrogen atom of the pyridyl group. researchgate.netresearchgate.netrsc.org Theoretical analysis using resonance Raman vibronic theory and DFT calculations supports these experimental observations. researchgate.netresearchgate.netrsc.org This technique is particularly useful for understanding charge transfer properties, revealing that while charge transfer excited states of BP4VA are not optically active, they can be populated through internal conversion from an excited state localized on the anthracene (B1667546) framework. researchgate.netrsc.org

Analysis of Aromatic Vibrational Stretches and Red-shifts

The analysis of aromatic vibrational stretches in this compound and its derivatives provides insight into electronic conjugation effects. When this compound is attached to ruthenium nanoparticles, Fourier-transform infrared (FTIR) measurements show significant red-shifts of these stretches. nih.govresearchgate.net This phenomenon is attributed to the extended conjugation between the anthracene groups bound to the nanoparticle, which leads to a decrease in the bonding order of the aromatic rings. nih.govresearchgate.net Similar red-shifts in the aromatic ring =C-H vibrational stretch have been observed in other systems, such as vinylanthracene functionalized ruthenium nanoparticles, further supporting the concept of intraparticle charge delocalization through the metal-ligand interface. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound, providing detailed information about the hydrogen and carbon atomic nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is crucial for elucidating the structure of this compound and its derivatives. nih.gov For example, in the synthesis of carbene-stabilized ruthenium nanoparticles functionalized with anthryl groups via olefin metathesis with this compound, ¹H NMR was used to estimate the surface concentration of the anthryl moieties to be approximately 19.7%. nih.gov The chemical shifts observed in the ¹H NMR spectrum provide definitive information about the connectivity and chemical environment of the protons in the molecule. orientjchem.org

| Derivative/System | Key ¹H NMR Findings | Reference |

| Anthracene-functionalized Ru Nanoparticles | Estimated surface concentration of anthryl moieties (19.7%). | nih.gov |

| Cyclo-addition products | Confirmed the absence of methoxy (B1213986) protons and presence of alkyl protons. | orientjchem.org |

| 9-styrylanthracene-derived fluorophores | Characterized the core structures of the synthesized dyes. | nih.gov |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound and its derivatives. nih.gov The chemical shifts in the ¹³C NMR spectrum correspond to the different carbon environments within the molecule, allowing for a complete analysis of the carbon framework. chemicalbook.comchemguide.co.uk For instance, in the study of cyclo-adducts of anthracene derivatives, the presence of carbonyl groups was confirmed by characteristic resonances in the ¹³C NMR spectra. orientjchem.org This technique is essential for confirming the structures of newly synthesized compounds containing the this compound moiety. researchgate.netnih.gov

| Compound/Derivative | Key ¹³C NMR Findings | Reference |

| This compound | Provides a detailed spectrum of the carbon framework. | chemicalbook.com |

| Cyclo-addition products of anthracene | Showed resonances for two cyclopentanone (B42830) carbonyl groups. | orientjchem.org |

| 9-styrylanthracene-derived fluorophores | Used for the characterization of synthesized dyes. | nih.gov |

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight and its interactions in the formation of larger molecular assemblies. Specific ionization methods and mass analyzers are employed to investigate distinct aspects of its chemical nature.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the confirmation of the molecular weight of polar and high-molecular-weight compounds. While this compound itself is a nonpolar polycyclic aromatic hydrocarbon (PAH), ESI-MS can be utilized for its analysis, often through the formation of protonated molecules. fao.org In positive mode ESI-MS, analytes are typically observed as protonated species, [M+H]⁺. fao.org

The molecular formula for this compound is C₁₆H₁₂, which corresponds to a monoisotopic mass of 204.0939 Da. nih.gov When subjected to ESI-MS analysis, the compound is expected to be detected at a mass-to-charge ratio (m/z) corresponding to its protonated form. For derivatives of this compound, ESI-MS has been successfully used to confirm their structure by identifying the molecular ion peak. For instance, in the analysis of (E)-4-(2-(anthracen-9-yl)vinyl)pyridine, a derivative of this compound, the expected monoisotopic mass was calculated and confirmed by the observed m/z value in the ESI-MS spectrum. mdpi.com This demonstrates the utility of ESI-MS in verifying the molecular integrity of compounds containing the this compound moiety.

The table below illustrates the expected m/z value for this compound in positive mode ESI-MS.

| Compound Name | Molecular Formula | Exact Mass (Da) | Ionization Mode | Observed Ion | Expected m/z |

| This compound | C₁₆H₁₂ | 204.0939 | ESI (+) | [M+H]⁺ | 205.1017 |

Time-of-Flight Mass Spectrometry (TOF-MS) is an advanced analytical technique that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a field-free region. This method is particularly valuable in studying the formation and composition of molecular clusters. Research has employed TOF-MS, often coupled with a quadrupole ion trap, to investigate the gas-phase clustering of this compound with other large molecules, such as fullerenes and other polycyclic aromatic hydrocarbons (PAHs).

In these studies, cluster cations are formed through gas-phase condensation via molecular-ion reactions. For example, experiments have shown the formation of cluster cations involving this compound and dicoronylene (C₄₈H₂₀). The resulting mass spectra from TOF-MS analysis reveal the presence of newly formed, larger cluster cations. These clusters can be irradiated with a laser, and the subsequent fragmentation process can also be monitored by TOF-MS, providing insights into the stability and bonding within the clusters.

One study detailed the formation of fullerene/9-vinylanthracene cluster cations. In the absence of laser irradiation, a series of these cluster cations were observed. The reaction involves the addition of neutral this compound molecules to fullerene cations (such as C₅₆⁺, C₅₈⁺, and C₆₀⁺), leading to the formation of a series of larger derivative molecules.

The following table presents examples of cluster cations containing this compound that have been identified using TOF-MS.

| Precursor Cation | Adducted Molecule | Resulting Cluster Cation | Observed m/z |

| Dicoronylene (DDC)⁺ | This compound | [C₁₆H₁₂DDC]⁺ | 799 |

| [C₁₆H₁₂DDC]⁺ | This compound | [(C₁₆H₁₂)₂DDC]⁺ | 1002 |

Computational Chemistry and Theoretical Studies of 9 Vinylanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been extensively applied to 9-vinylanthracene and its derivatives to understand their properties at a molecular level.

DFT calculations have been instrumental in elucidating the relationship between the molecular structure of this compound derivatives and their photophysical and electronic properties. mdpi.comresearchgate.netnih.gov Studies on various derivatives reveal that π-conjugation is a key determinant of their properties, which is in turn governed by two competing factors: the coplanarity of styryl substituents and the electronic communication through the anthracene (B1667546) core. rsc.orgrsc.org

For instance, in a series of isomeric distyrylanthracenes, the 2,6-substituted isomer (2,6-DPSAnt) exhibits the highest degree of co-planarity, while the 9,10-substituted isomer (9,10-DPSAnt) shows the strongest electronic communication through the anthracene core. rsc.org However, the charge-transport properties are primarily dictated by the solid-state packing, which is more efficient for the linear 2,6-DPSAnt derivative. rsc.orgrsc.org DFT calculations of this compound-based fluorogens have shown that steric hindrance can cause the anthracene ring to twist out of the central C=C bond plane. nih.gov This twisting weakens the conjugation, which can enable non-radiative decay pathways through intramolecular motion. nih.gov Furthermore, the introduction of different substituent groups can significantly alter these relationships, improving properties like electron and hole injection capabilities and air oxidation stability in derivatives. researchgate.netrsc.org

A fundamental application of DFT is the optimization of molecular geometries to find the most stable conformation and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgpkusz.edu.cn For this compound derivatives, calculations are often performed using the B3LYP functional with basis sets like 6-31G or 6-31G(d). rsc.orgrsc.orgnih.gov

These calculations provide insights into the spatial distribution of HOMO and LUMO electron densities. In some derivatives, both the HOMO and LUMO are primarily located on the vinylanthracene moiety, suggesting that intramolecular charge transfer (ICT) is unlikely. nih.gov In other derivatives, particularly those with electron-withdrawing groups like pyridine (B92270) or pyridinium (B92312), the HOMO resides on the vinylanthracene unit (donor) while the LUMO is located on the acceptor unit. nih.gov This spatial separation of the frontier orbitals indicates a feasible ICT process and a strong "push-pull" electronic effect. nih.gov

The energy difference between the HOMO and LUMO levels, known as the band gap, is a crucial parameter that correlates with the absorption spectra of the molecules. nih.gov DFT calculations have shown good consistency between the calculated band gaps and the experimentally observed absorption maxima for various this compound derivatives. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for this compound Derivatives Calculations performed using DFT at the B3LYP/6-31G level.

| Dye/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Dye 1 | -5.25 | -2.02 | 3.23 | nih.gov |

| Dye 2 | -5.31 | -2.10 | 3.21 | nih.gov |

| Dye 3 | -5.02 | -2.57 | 2.45 | nih.gov |

| 2,6-DPSAnt | -5.11 | -2.11 | 3.00 | rsc.org |

| 1,5-DPSAnt | -5.09 | -2.04 | 3.05 | rsc.org |

| 9,10-DPSAnt | -5.02 | -2.06 | 2.96 | rsc.org |

DFT calculations are a reliable tool for predicting the vibrational spectra of molecules, which can be compared with experimental infrared (IR) spectroscopy data to validate both the theoretical model and the experimental assignments. A detailed study on 2- and this compound involved measuring their IR absorption spectra in argon matrices at low temperatures and in CsI and polyethylene (B3416737) pellets. researchgate.netarxiv.org

These experimental spectra were then analyzed with the support of DFT simulations. researchgate.netarxiv.org The study computed theoretical IR spectra using the B3LYP functional paired with eight different basis sets (including 4-31G, 6-31G, 6-31G(d), and 6-311G). researchgate.netarxiv.org By comparing the theoretical spectra with the laboratory data, the most suitable computational models were identified. arxiv.org It was concluded that for neutral vinyl-substituted PAHs like this compound, the 6-31G basis set provides an optimal balance of accuracy and efficiency. researchgate.netarxiv.org However, in cases where steric interactions are significant (as with the vinyl group at the 9-position), the inclusion of d-type polarization functions, as in the 6-31G(d) basis set, is recommended for a more accurate prediction. researchgate.netarxiv.org

The performance of organic electronic devices relies heavily on the charge transport characteristics of the semiconductor material. DFT calculations are employed to investigate these properties in derivatives of this compound by analyzing molecular packing in the solid state and calculating key parameters like reorganization energy and charge transfer integrals. rsc.orgrsc.orgrsc.org

The charge transport properties are profoundly influenced by how molecules arrange themselves in a crystal. rsc.org Different substitution patterns on the anthracene core can lead to vastly different packing motifs (e.g., "herringbone" vs. column-stacked), which in turn affects the electronic communication between adjacent molecules. rsc.orgresearchgate.net For instance, studies on isomeric distyrylanthracenes showed that the solid-state packing is more efficient for the linear 2,6-DPSAnt derivative, leading to higher field-effect mobility compared to the 9,10-DPSAnt isomer, which exhibited unfavorable packing and no transistor properties. rsc.orgrsc.org

DFT calculations of dimeric interactions within the crystal structure show that the orbital splitting, a measure of electronic coupling, varies significantly between isomers. rsc.org A multi-scale simulation approach, combining DFT with molecular dynamics, has been used to systematically investigate how aryl substituents at the 2,6-position affect charge transport. rsc.org These studies indicate that increasing the size of the aryl substituent can enhance electron and hole injection and improve stability. researchgate.netrsc.org

Table 2: Charge Transport Properties of Isomeric Distyrylanthracene Derivatives

| Derivative | Field-Effect Mobility (cm²/V·s) | Crystal Packing Efficiency | Primary Control Factor | Reference |

| 2,6-DPSAnt | up to 0.75 | More efficient | Solid-state packing | rsc.org |

| 1,5-DPSAnt | up to 0.15 | Favorable thin-film morphology | Thin-film morphology | rsc.org |

| 9,10-DPSAnt | None observed | Unfavorable | Molecular packing | rsc.org |

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are used to explore more complex phenomena, such as the reactivity and evolutionary behavior of molecules in specific environments.

Quantum chemical calculations have been used to study how functional groups, such as the vinyl group in this compound, affect the formation and photochemical evolution of large, covalently bonded polycyclic aromatic hydrocarbon (PAH) clusters. aanda.orgaanda.org In one study, the interactions between this compound and dicoronylene (a large PAH) were investigated in the gas phase. aanda.orgaanda.org

The experiments, combined with quantum chemical calculations, demonstrated that large functional PAH cluster cations can form through gas-phase condensation. aanda.orgaanda.org The calculations were crucial for investigating the structure of these newly formed clusters, their bond energies, and their photodissociation pathways under laser irradiation. aanda.orgaanda.org The results provide insight into the effect of the vinyl functional group on the molecular growth routes and evolutionary behavior of these large clusters, which is relevant to understanding the formation of nanometer-sized grains in the interstellar medium. aanda.orgaanda.org The study highlighted the complex dissociation processes that occur upon irradiation, including the loss of the vinyl unit. aanda.orgaanda.org

Determination of Bond Energies and Photodissociation Energies

Computational studies have been employed to investigate the bond energies and photodissociation pathways of this compound and related functionalized polycyclic aromatic hydrocarbon (PAH) clusters. Quantum chemistry calculations have been utilized to determine the bond energies and photodissociation energies for various reaction pathways. acs.org

In studies of clusters involving this compound and fullerenes, the dissociation energy of H loss is generally around 2.0 eV, while the loss of the -CHCH₂ (vinyl) group is approximately 1.7 eV. researchgate.net These calculated values are noted to be smaller than the calculated bond energy between this compound and fullerene, which is about 3.0 eV. researchgate.net This suggests that in the photodissociation process, transition states and dynamical processes may play a significant role. researchgate.net

Further theoretical investigations into the photodissociation mechanism of cyanogen (B1215507) azide (B81097) (N₃CN) provide a comparative context. Using multi-reference state methods, the optimized structures and energies of minima, transition states, and intersection points on the potential energy surfaces were explored. pku.edu.cn Such detailed computational approaches are crucial for understanding the complex dissociation dynamics observed in molecules like this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods have been effectively used to study complex systems involving this compound derivatives. These methods combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the surrounding environment.

One notable application of QM/MM is in the investigation of charge transport properties of crystalline polymorphs of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (BP2VA). rsc.orgrsc.orgresearchgate.net In this research, Density Functional Theory (DFT) based on Marcus theory, along with QM/MM methods, was used to explore how polymorphism affects charge transport. rsc.orgrsc.orgresearchgate.net The study calculated and analyzed the reorganization energy, transfer integral, and charge carrier mobilities of three different crystalline polymorphs (α, β, and γ). rsc.org

The results indicated that the reorganization energy is dependent on intermolecular interactions, as revealed by comparing individual molecules in the gas phase with molecules embedded in a steric environment. rsc.org This highlights the importance of considering the molecular packing and non-covalent interactions, which are effectively handled by the MM part of the QM/MM calculations, in determining the electronic properties of molecular crystals. rsc.org

Molecular Dynamics Simulations

Conformational Analysis and Torsional Rearrangements

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the torsional rearrangements and flexibility of the vinyl group relative to the anthracene ring system.

Experimental studies using phase fluorometry have investigated the torsional rearrangements of aryl-substituted anthracenes, including this compound, in viscous solvents. nih.gov These studies revealed that at intermediate viscosities, the fluorescence phase angles show a wavelength dependence that corresponds to the structured emission spectra. nih.gov This phenomenon is attributed to the rotation of the unsaturated side chains toward a more coplanar conformation with the anthracene ring in the excited state. nih.gov Lower temperatures were found to be necessary to inhibit the rotation of the smaller vinyl substituent compared to larger aryl groups. nih.gov

Computational methods, including molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), are used to simulate and predict template-monomer conformational interactions in the design of molecularly imprinted polymers (MIPs). mdpi.com MD simulations are particularly useful for optimizing the molar ratios of components in complex mixtures by simulating their dynamic interactions. mdpi.com The steric hindrance of the vinyl group in this compound can influence its encapsulation within host molecules, as seen in studies with coordination hosts where the vinyl group's orientation affects the host-guest interactions and the resulting structure. chinesechemsoc.org

Influence of Solvent Viscosity on Molecular Motion

The viscosity of the solvent can significantly influence the molecular motion of this compound, particularly its torsional dynamics and fluorescence properties. The interaction between a solute and the surrounding solvent is a critical factor in controlling solution-phase chemistry. acs.org

Studies have shown that for aryl-substituted anthracenes, excited-state rearrangements are sensitive to the motional freedom allowed by the surrounding solvent. nih.gov In viscous media, the rotation of the vinyl group can be restricted, which affects the fluorescence emission. For instance, in studies of similar AIE-active (Aggregation-Induced Emission) dyes based on this compound, an increase in solvent viscosity, such as in ethylene (B1197577) glycol/glycerol mixtures, leads to enhanced emission intensity. mdpi.com This is because the restriction of intramolecular motions in the viscous environment blocks non-radiative decay pathways and promotes radiative emission. mdpi.com

The relationship between solvent viscosity (η) and molecular rotation is often described using hydrodynamic models, where the friction constant is proportional to η. acs.org It is also important to recognize that viscosity itself is an activated process, dependent on temperature. acs.org Theoretical models like the Kramers turnover have been used to describe reaction rates in solvents of varying viscosity, providing a framework for understanding how the solvent environment modulates the dynamics of chemical processes like isomerization. chemicalreactions.io These theoretical approaches are essential for interpreting experimental observations of the influence of solvent viscosity on the molecular motion of solutes like this compound.

Theoretical Models for Polymerization Kinetics and Mechanisms

Theoretical models are crucial for understanding the kinetics and mechanisms of the polymerization of this compound. Free-radical polymerization of this compound has been studied, including its copolymerization with other vinyl monomers like styrene (B11656). dss.go.th

Computational methods are employed to simulate molecular interactions and predict the outcomes of polymerization processes. mdpi.com These methods, which include molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), can be used to calculate binding energies between templates and functional monomers in the design of molecularly imprinted polymers (MIPs), which helps in predicting the selectivity and binding characteristics of the resulting polymers. mdpi.com

In the context of atom transfer radical polymerization (ATRP), kinetic analyses are performed to understand the reaction mechanism. For instance, the polymerization of methyl methacrylate (B99206) using an anthracene-containing initiator was studied, revealing that the kinetics can be described by different theoretical models depending on the reaction conditions. researchgate.net At high radical concentrations, the polymerization follows Fischer's equation, while at low radical concentrations where termination is negligible, Matyjaszewski's equation provides a better fit. researchgate.net Such kinetic transitions are important for understanding the underlying mechanism of controlled radical polymerizations.

Furthermore, novel approaches have been developed where this compound is used as a covalently bound sensitizer (B1316253) in polymeric photoinitiators for UV-induced cationic polymerization of epoxides. mdpi.com This approach has been shown to accelerate the rate of polymerization, demonstrating the role that theoretical understanding of reaction mechanisms can play in designing more efficient polymerization systems. mdpi.com

Polymerization Science and Macromolecular Engineering

Polymerization Mechanisms of 9-Vinylanthracene

The polymerization of this compound has been attempted through several routes, including anionic, cationic, free radical, and Ziegler-Natta polymerization techniques. Each method offers a different approach to initiating and propagating the polymer chain, with varying degrees of success.

Anionic polymerization of 9-VA has been extensively studied using initiators such as sodium (Na), alkylsodium (RNa), and alkyllithium (RLi) in solvents like tetrahydrofuran (B95107) (THF) or benzene. sci-hub.se This method, however, is fraught with difficulties, primarily due to transfer reactions involving the anthracene (B1667546) ring, which dominate the polymerization process. sci-hub.se These side reactions lead to the formation of oligomeric products with unconventional structures. sci-hub.se

The vinyl group in 9-VA has a relatively high electron density due to the electron-donating nature of the adjacent anthracenyl group, making it an inactive monomer for anionic polymerization. sci-hub.se Consequently, the carbanion at the active end of the growing poly(9-vinylanthracenyl)lithium (PVANLi) chain exhibits insufficient nucleophilicity. sci-hub.se To overcome this, initiator systems with high nucleophilicity, such as alkyllithium/amine complexes, have been explored. sci-hub.se The t-butyllithium (t-BuLi)/N,N,N',N'-tetramethylethylenediamine (TMEDA) system in toluene (B28343) has shown the highest yield, although the number average molecular weight (Mn) remains low, around 2000 g/mol . sci-hub.se

Key factors for a successful anionic polymerization of 9-VA include:

High nucleophilicity of the initiator system. sci-hub.se

Low steric hindrance of the amine component in the initiator system. sci-hub.se

Good solubility of the growing polymer chain (PVANLi). sci-hub.se

Table 1: Anionic Polymerization of this compound with Alkyllithium/Amine Systems in Toluene

| Initiator System (molar ratio) | Amine | Yield (wt%) | Mn ( g/mol ) |

| n-BuLi/TMEDA | N,N,N',N'-tetramethylethylenediamine | 67 | ~2000 |

| s-BuLi/TMEDA | N,N,N',N'-tetramethylethylenediamine | 73 | ~2000 |

| t-BuLi/TMEDA (1.00/1.25) | N,N,N',N'-tetramethylethylenediamine | 89 | ~2000 |

Data sourced from studies on anionic polymerization of 9-VA. sci-hub.se

Cationic polymerization offers an alternative route for polymerizing 9-VA. This method typically involves the use of a cationic initiator, such as a Lewis acid or a protonic acid, which generates a carbocationic active center from the monomer. nih.gov The polymerization of this compound has been successfully carried out using various cationic systems. researchgate.net

One approach involves using polymeric photosensitizers in conjunction with a pyridinium (B92312) salt, such as N-ethoxy-2-methylpyridinium hexafluorophosphate (B91526) (EMP+PF6-). itu.edu.tr In this system, copolymers of this compound and styrene (B11656), containing side-chain anthracene groups, are irradiated. The photoexcited anthracene groups then undergo electron transfer with the pyridinium salt to create initiating anthracene radical cations. itu.edu.tr

It has been noted that poly(this compound) obtained through cationic initiation can undergo degradation when exposed to daylight and air, with analysis of the breakdown products revealing the presence of anthraquinone (B42736). tandfonline.com Studies have also investigated the isomerization of the carbocation of this compound during polymerization, showing that the extent of this isomerization is dependent on the polymerization temperature. researchgate.net

Free-radical polymerization of this compound has also been explored. dss.go.th This mechanism involves the use of a radical initiator to create a reactive radical species from the monomer, which then propagates to form the polymer chain. However, the anthracene moiety itself can act as a radical scavenger, which can inhibit or retard the polymerization process. lookchem.comrloginconsulting.com This inherent property of the anthracene ring poses a significant challenge to achieving high molecular weight polymers via this method.

Despite these challenges, copolymers of this compound have been synthesized using free radical techniques. For instance, copolymers with styrene have been prepared, which were subsequently used as photosensitizers in cationic polymerization. itu.edu.tr Living free-radical polymerization techniques, which aim to reduce irreversible termination steps, have also been considered for monomers like this compound. google.com

The use of Ziegler-Natta catalysts for the polymerization of this compound has been found to be unfeasible. sci-hub.ru This is attributed to significant steric hindrance between the hydrogen atoms of the vinyl group and the hydrogens at the 1 and 8 positions of the anthracene ring. sci-hub.ru This steric clash prevents the coordination and insertion of the monomer into the growing polymer chain, which is the fundamental mechanism of Ziegler-Natta polymerization.

Challenges in Polymerization of this compound

A recurring theme in the polymerization of this compound is the difficulty in obtaining high molecular weight polymers. This challenge is a direct consequence of the monomer's inherent chemical structure and reactivity.

The tendency to form low molecular weight polymers is a significant hurdle in the macromolecular engineering of poly(this compound). sci-hub.se In anionic polymerization, this is primarily due to chain transfer reactions involving the anthracene ring. sci-hub.setandfonline.com These reactions effectively terminate the growing polymer chain prematurely, resulting in the formation of oligomers. Even with optimized initiator systems, the number average molecular weight (Mn) is typically limited to around 2000 g/mol . sci-hub.se

In the case of cationic and free-radical polymerization, while the specific mechanisms differ, the formation of low molecular weight products is also a common outcome. lookchem.com For cationic polymerization, transfer reactions can also limit the chain length. researchgate.net In free-radical systems, the radical-quenching nature of the anthracene ring contributes to low polymerization rates and the formation of smaller polymer chains. lookchem.com

The synthesis of high molecular weight poly(this compound) remains a formidable challenge in polymer science, requiring reaction conditions that can successfully mitigate the various side reactions and inherent reactivity issues of the monomer.

Properties and Degradation of Poly(this compound) (PVAN)

The properties and degradation behavior of poly(this compound) are intrinsically linked to the chemical nature of the anthracene pendant group. Understanding these aspects is crucial for determining the polymer's stability and potential applications.

Studies on the ageing of poly(this compound) have revealed that the polymer undergoes significant changes, particularly when exposed to daylight and air. tandfonline.com This degradation process can lead to a rapid and drastic alteration of the polymer's properties. tandfonline.com The stability of polymers like PVAN against degradation is a key factor, with undesirable outcomes including yellowing and the formation of gel content. google.comepo.org

The degradation of PVAN is often an oxidative process, which can be exacerbated by exposure to light and/or heat. google.comepo.org Research has indicated that the photo-oxidative degradation of PVAN is a significant pathway. researchgate.net This process involves the interaction of the polymer with light and oxygen, leading to the formation of various degradation products.

A key degradation product identified in the ageing of poly(this compound) is anthraquinone. tandfonline.comresearchgate.net The formation of anthraquinone is a result of the photo-oxidative degradation of the anthracene moieties within the polymer structure. researchgate.net The mechanism is thought to involve the enzymatic or non-enzymatic oxidation of the anthracene ring at the C-9 and C-10 positions. nih.gov

The presence of anthraquinone as a degradation product has been confirmed through the analysis of aged PVAN samples. tandfonline.com This transformation is significant as anthraquinone itself is a chemical with various industrial uses and toxicological considerations. nih.gov The degradation pathway can also involve other intermediates and byproducts, such as anthrone (B1665570). researchgate.net In broader environmental contexts, the degradation of anthracene, the parent compound of the pendant group in PVAN, is known to proceed through pathways that can lead to the formation of 9,10-anthraquinone and other products like phthalic acid. researchgate.net

Advanced Materials Applications and Device Integration

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene (B1667546) moiety makes 9-vinylanthracene and its derivatives excellent candidates for the development of fluorescent probes and sensors. A particularly interesting property exhibited by many of these compounds is aggregation-induced emission (AIE).

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in stark contrast to many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ). The AIE effect in this compound derivatives is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. researchgate.net

Derivatives of 9,10-distyrylanthracene (B86952) (DSA) are well-known AIEgens. researchgate.net The twisted conformation of these molecules in the aggregated state prevents detrimental π-π stacking, further promoting fluorescence. This property has been harnessed to develop sensors for various analytes. For example, an anthracene-based chalcone (B49325) has been synthesized that exhibits AIE and has been used to detect picric acid and 2,4-dinitrophenol (B41442) in aqueous solutions. researchgate.net The fluorescence of the probe is quenched in the presence of these nitroaromatic compounds. A benzilimidazole–anthracene based fluorophore has also been shown to selectively detect picric acid with a detection limit of 3.23 μM. rsc.org

Furthermore, AIE-active this compound derivatives have been employed as fluorescent probes for the detection of metal ions. The binding of a metal ion can induce aggregation or conformational changes that lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. grafiati.com

The table below provides examples of this compound-based AIEgens and their sensing applications.

| AIEgen | Analyte | Sensing Mechanism | Detection Limit | Solvent/Medium | Reference |

| Anthracene-based chalcone (S1) | Picric Acid | Fluorescence Quenching | - | Aqueous | researchgate.net |

| Benzilimidazole–anthracene fluorophore (BI-Ac) | Picric Acid | Fluorescence Quenching | 3.23 μM | - | rsc.org |

| Curcumin–cysteine conjugate | Picric Acid | Fluorescence Turn-on | 13.51 nM | Aqueous | acs.org |

| Curcumin–tryptophan conjugate | Picric Acid | Fluorescence Turn-on | 13.54 nM | Aqueous | acs.org |

| TPE-based dipyrrin | Zn²⁺ | Chelation-Enhanced | - | THF | grafiati.com |

Note: '-' indicates data not available in the provided sources.

Functional Nanomaterials and Hybrid Systems

Surface Functionalization of Silicon Quantum Dots with this compound

This compound is a key molecule for the surface functionalization of silicon quantum dots (SiQDs), creating hybrid nanomaterials with tailored optoelectronic properties for applications like photon upconversion. rsc.orgresearchgate.net The process typically involves the hydrosilylation of hydride-terminated SiQDs with this compound. researchgate.netrsc.org This reaction grafts 9-ethylanthracene (B14752619) (9EA) groups onto the quantum dot surface, covalently linking the organic molecule to the inorganic nanocrystal. rsc.orgresearchgate.net

This functionalization can be achieved through various methods, including thermal processes at high temperatures (e.g., 170 °C) or at lower temperatures (e.g., 60 °C) using a radical initiator like azobis(isobutyronitrile) (AIBN). rsc.org One advanced technique utilizes a one-step, low-temperature plasma synthesis for the in-flight partial functionalization of SiQDs with alkyl chains, followed by further modification with this compound. rsc.org The initial alkyl chains, such as dodecane, render the SiQDs soluble in non-polar solvents, while the subsequent attachment of this compound provides the desired photophysical properties. rsc.orgarxiv.org The density of the attached anthracene ligands can be precisely controlled, which is crucial for optimizing the performance of the hybrid system. rsc.org

Anthracene-Functionalized Ruthenium Nanoparticles

Ruthenium (Ru) nanoparticles can be functionalized with anthracene moieties using this compound through olefin metathesis reactions. nih.gov This process allows for the creation of stable nanoparticles where the anthryl groups are attached to the surface of carbene-stabilized ruthenium cores. nih.govrsc.org Spectroscopic analysis, such as 1H NMR, has been used to estimate the surface concentration of the attached moieties to be around 19.7%. nih.gov

The functionalization leads to significant changes in the electronic and optical properties of the nanoparticles. nih.gov These changes are a direct result of the unique, conjugated metal-ligand interfacial bonding that forms between the ruthenium core and the organic ligand. nih.govrsc.org

Luminescent Materials in Quantum Dot Hybrid Systems

The combination of this compound and silicon quantum dots produces highly efficient luminescent hybrid systems. arxiv.org In these systems, the SiQD acts as a photosensitizer, absorbing light and transferring the energy to the surface-bound anthracene ligands in the form of spin-triplet excitons. rsc.orgwpmucdn.com These excitons can then be transferred to an emitter molecule, such as 9,10-diphenylanthracene (B110198) (DPA), which undergoes triplet-triplet annihilation (TTA) to produce a higher-energy, upconverted photon. rsc.orgrsc.org

The efficiency of this photon upconversion process is highly dependent on the structure of the hybrid material. rsc.org Research has shown that by optimizing the surface of SiQDs—using longer alkyl chains like dodecyl to ensure solubility while maximizing the available surface area for anthracene attachment—a high upconversion quantum yield (UCQY) can be achieved. rsc.org For SiQDs functionalized with Si-dodecyl chains and an average of three 9-ethylanthracene molecules per particle, a UCQY of up to 17.2% has been reported. rsc.orgarxiv.org This demonstrates the critical role of this compound in creating advanced luminescent materials for applications in solar energy harvesting, bioimaging, and phototherapy. rsc.org

Table 2: Performance of this compound Functionalized Silicon Quantum Dot Hybrid Systems

This table summarizes the upconversion quantum yield (UCQY) for different SiQD systems functionalized with this compound (which forms 9-ethylanthracene, 9EA, on the surface).

| SiQD Surface Ligands | Avg. 9EA Molecules per QD | Emitter | Upconversion Quantum Yield (UCQY) | Reference |

| Si-hexyl | 1.5 | DPA | 5.16% | rsc.org |

| Si-dodecyl | 3 | DPA | 17.17% | rsc.org |

| Si:dodecane / 9VA | 2.9 | DPA | 3.5% | acs.org |

| Si:dodecane / 9VA | >2.9 | DPA | 0.84% | acs.org |

| Si:dodecane / 9VA | - | DPA | 0.03% | arxiv.org |

Metal-Ligand Interfacial Bonding Interactions in Nanoparticles

This strong electronic coupling facilitates effective intraparticle charge delocalization between the particle-bound anthracene groups. nih.gov Evidence for this includes:

UV-Vis Spectroscopy: The appearance of a new, broad absorption band (centered at 612 nm) that is not present in monomeric this compound. nih.gov

FTIR Spectroscopy: Apparent red-shifts in the aromatic vibrational stretches compared to the monomer, suggesting a decrease in the bonding order of the aromatic rings due to extended conjugation. nih.gov

Photoluminescence Spectroscopy: Red-shifts in the excitation peaks and blue-shifts in the emission features, leading to a diminished Stokes shift. nih.gov

These conjugated Ru=C π bonds also significantly impact electronic conductivity. The activation energy for interparticle charge transport in these materials is about an order of magnitude lower than that observed in nanoparticles passivated with traditional alkanethiolates. nih.gov This enhanced electronic communication, mediated by the metal-ligand interface, is a key feature that can be exploited for creating nanoparticle-bridged molecular dyads and other advanced electronic materials. nih.govacs.orgnih.gov

Interstellar Medium and Astrochemistry Research

Formation and Photochemistry of Functional PAH Clusters

In the vast, cold, and irradiated expanses of the interstellar medium, the formation of complex molecules is a topic of intense investigation. Functional PAHs like this compound are believed to play a role in the bottom-up formation of larger molecular structures and nanometer-sized grains. aanda.orgaanda.org

Formation Pathways:

Laboratory experiments, combined with quantum chemical calculations, have shed light on the potential formation mechanisms of this compound-containing clusters. aanda.org One studied pathway involves the gas-phase condensation of ionized molecules with neutral molecules through molecular-ion reactions. aanda.org For instance, experiments have demonstrated the formation of cluster cations involving dicoronylene (C48H20) and this compound (C16H12). aanda.orgaanda.org These reactions can be exothermic, indicating they are energetically favorable. aanda.org

The vinyl group (-CH=CH2) is a key functional group in astrochemistry. The formation of vinyl-substituted PAHs can occur through various proposed mechanisms in circumstellar envelopes and potentially in colder environments. researchgate.netuhmreactiondynamics.org While specific pathways to this compound in the ISM are still under investigation, general theories suggest that reactions involving smaller hydrocarbon precursors like vinylacetylene (C4H4) and the vinyl radical (C2H3) are crucial for building up more complex aromatic structures. aanda.orgnih.gov The vinyl group's presence can significantly influence the subsequent chemical evolution of the PAH.

Photochemistry and Cluster Evolution:

Once formed, these functional PAH clusters are subjected to the harsh interstellar radiation field. The absorption of ultraviolet (UV) photons can trigger a variety of photochemical processes. Laboratory studies on clusters of this compound with other large PAHs, such as dicoronylene or fullerenes, show that UV irradiation leads to complex dissociation processes. aanda.orgaanda.orgresearchgate.net

Key photochemical reactions observed in these cluster cations include:

Dehydrogenation: The loss of one or more hydrogen atoms.

Functional Group Loss: The cleavage and loss of the vinyl group (-C2H3) or parts of it. aanda.orgaanda.org

The table below summarizes the dissociation energies for different pathways in a dicoronylene/9-vinylanthracene cluster cation, as determined by quantum chemical calculations. These values indicate the energy required to break specific bonds within the cluster upon irradiation.

Table 1: Calculated Dissociation Energies for DC/9-Vinylanthracene Cluster Cation Isomers This table is interactive. Users can sort columns by clicking on the headers.

| Isomer | Dissociation Channel | Dissociation Energy (eV) |

|---|---|---|

| P1 | H loss | 1.7 |

| P2 | H loss | 2.2 |

| P3 | CHCH2 loss | 1.7 |

| P4 | H loss (from vinyl group) | 2.3 |

Data sourced from quantum chemical calculations on potential energy surfaces of the cluster cations. aanda.org

These photochemical processes are significant as they represent a pathway for the transformation and growth of interstellar carbonaceous material. The fragmentation and rearrangement of these large, covalently bonded PAH clusters contribute to the chemical evolution of the ISM, potentially leading to the formation of very small grains and complex organic molecules. aanda.orgaanda.org The study of such clusters, which can reach sizes of 94–123 atoms (~2 nm), provides critical insights into the formation of nanometer-sized grains in space. aanda.orgaanda.orgacs.org

Contribution to Mid-Infrared Emission Spectra

Polycyclic aromatic hydrocarbons are widely accepted as the carriers of the family of unidentified infrared (UIR) emission bands observed at 3.3, 6.2, 7.7, 8.6, and 11.2 µm. researchgate.netaanda.org These bands are attributed to the infrared fluorescence of large PAH molecules (containing 50-100 carbon atoms) and their derivatives after they absorb UV photons and relax by emitting in the infrared. aanda.orgaanda.org

The specific profile of these emission bands varies between different astronomical objects, which is thought to reflect differences in the size, charge state, and chemical structure of the PAH populations. researchgate.net While models using a mix of pure PAHs can reproduce many of the observed features, discrepancies remain, particularly for the 6.2 µm band. researchgate.net This suggests that PAH derivatives, including those with functional groups like the vinyl group, are necessary components of these models. researchgate.net

Vibrational spectroscopic studies of this compound have been conducted to evaluate its potential contribution to the mid-infrared emission spectra. researchgate.net The infrared absorption spectra of this compound have been measured in laboratory settings that simulate astrophysical conditions, such as isolated in an argon matrix at 12 K. researchgate.net These experimental spectra are analyzed with the aid of quantum chemical simulations to assign the vibrational modes. researchgate.netresearchgate.net

The presence of the vinyl group introduces specific vibrational modes that alter the infrared spectrum compared to its parent PAH, anthracene. These unique spectral signatures can help astronomers identify or constrain the abundance of vinyl-substituted PAHs in space. Chemical pathways in astrophysical environments that lead to the formation of larger PAHs are thought to involve vinyl-substituted PAHs as intermediate products, making their spectroscopic study particularly relevant. researchgate.net

Table 2: Key Mid-Infrared Vibrational Modes This table is interactive. Users can sort columns by clicking on the headers.

| Wavelength (µm) | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| 3.3 | ~3030 | Aromatic C-H stretching |

| 6.2 | ~1610 | Aromatic C-C stretching |

| 7.7 | ~1300 | C-H in-plane bending + C-C stretching |

| 8.6 | ~1160 | C-H in-plane bending |

| 11.2 | ~890 | solo C-H out-of-plane wagging |

General ranges for characteristic PAH vibrational modes. researchgate.net The precise positions for this compound would be influenced by its specific structure and the vinyl substitution.

By including the spectra of molecules like this compound in astronomical models, a better fit to the observed mid-infrared emission features may be achieved. This allows for a more detailed understanding of the chemical composition and physical conditions of the interstellar medium. researchgate.net

Biological and Biomedical Research Applications

Fluorescence Imaging and Assays

The utility of 9-vinylanthracene derivatives in fluorescence-based assays stems from their AIE properties. researchgate.net When dissolved in a solvent, these molecules are typically non-emissive or weakly fluorescent. researchgate.net However, upon aggregation in environments where they are poorly solubilized, such as in water-rich mixtures, their fluorescence intensity increases significantly. mdpi.comnih.gov This "turn-on" fluorescence mechanism is highly advantageous for developing sensitive assays with low background signals. researchgate.net

Researchers have synthesized a group of 9-position functionalized anthracene (B1667546) derivatives through the palladium-catalyzed Heck reaction. mdpi.comresearchgate.net The photophysical behaviors of these dyes have been systematically characterized to understand their structure-property relationships. mdpi.com For instance, studies on specific derivatives, often referred to as dyes 1, 2, and 3 in the literature, show distinct absorption and emission profiles in various solvents. mdpi.comresearchgate.net In dimethyl sulfoxide (B87167) (DMSO), these dyes display maximal excitation wavelengths around 390-420 nm, with emission maxima that vary depending on their specific chemical structure. mdpi.com The solvatochromism of these dyes—the change in their color or spectral properties with the polarity of the solvent—has been documented, showing how their emission spectra can shift in different solvent environments. mdpi.comresearchgate.net This AIE characteristic is the foundation for their application in monitoring biological phenomena such as changes in pH. mdpi.comnih.gov

Table 1: Photophysical Properties of this compound Derivatives in Various Solvents

| Derivative | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| Dye 1 | DMSO | 390 | 475 |

| Toluene (B28343) | 385 | 470 | |

| Ethyl Acetate (B1210297) | 386 | 472 | |

| Water | 395 | 515 | |

| Dye 2 | DMSO | 392 | 495 |

| Toluene | 387 | 480 | |

| Acetonitrile | 387 | 488 | |

| Water | 392 | 545 | |

| Dye 3 | DMSO | 420 | 618 |

| Toluene | 432 | 560 | |

| Acetonitrile | 438 | 605 | |

| Water | 450 | 650 |

Data sourced from Liu et al. (2017). mdpi.comresearchgate.net Note: Dyes 1, 2, and 3 are specific functionalized this compound derivatives as described in the source literature.

Cell Imaging with Confocal Microscopy

The potential of this compound-based AIE fluorogens extends to cellular imaging. mdpi.com Confocal microscopy studies have demonstrated their ability to act as bioimaging agents. researchgate.netnih.gov When live HeLa cells were stained with these dyes, the compounds were able to penetrate the cell membrane and enter the cytoplasm. mdpi.com